Isosulfamethoxazole

Impurity Profiling Pharmacopeial Compliance Quality Control

Analytical QC laboratories quantifying Sulfamethoxazole EP Impurity F require a reference standard with unambiguous chromatographic identity and pharmacopeial traceability-generic sulfamethoxazole cannot substitute for this regioisomeric impurity (LogP 0.55). • Pharmacopeial Traceability: Certified reference standard directly traceable to EP (Y0000413) and USP (1631566) for ANDA regulatory submissions. • Validated HPLC Selectivity: Baseline resolution from sulfamethoxazole with LOQ 2.0 ng and linearity range 0.4-5 μg/mL. • Stability-Indicating: Enables specific monitoring of isomeric degradation product under thermal, photolytic, and pH-stress conditions.

Molecular Formula C10H11N3O3S
Molecular Weight 253.28 g/mol
CAS No. 17103-52-5
Cat. No. B1589051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsosulfamethoxazole
CAS17103-52-5
Molecular FormulaC10H11N3O3S
Molecular Weight253.28 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C10H11N3O3S/c1-7-6-10(16-12-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6,13H,11H2,1H3
InChIKeyKBLGZYOVYFTAOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 15 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isosulfamethoxazole (CAS 17103-52-5): A Defined Sulfonamide Isomer and Pharmacopeial Impurity Standard


Isosulfamethoxazole (CAS 17103-52-5), systematically named 4-amino-N-(3-methyl-1,2-oxazol-5-yl)benzenesulfonamide, is a structural isomer of the sulfonamide antibiotic sulfamethoxazole and is officially designated as Sulfamethoxazole EP Impurity F and USP Related Compound F [1]. It shares the same molecular formula (C₁₀H₁₁N₃O₃S) and molecular weight (253.28 g/mol) as sulfamethoxazole but differs in the regiospecific substitution pattern on the isoxazole ring, which underpins its unique analytical and reference standard applications .

Why Isosulfamethoxazole Cannot Be Substituted by Other Sulfonamide Isomers or Generic Sulfamethoxazole


Isosulfamethoxazole cannot be interchanged with sulfamethoxazole or other sulfonamide analogs for applications requiring precise identity or trace analysis. While sulfamethoxazole is an active pharmaceutical ingredient (API) with a defined therapeutic profile, Isosulfamethoxazole is a regioisomeric impurity with distinct chromatographic retention, spectroscopic signatures, and a certified role as a pharmacopeial reference standard . Substituting with generic sulfamethoxazole fails to provide the specific retention time, impurity profiling capacity, or regulatory traceability mandated by the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) for analytical method validation and quality control [1].

Quantitative Differentiation of Isosulfamethoxazole: Evidence-Based Comparison Against Sulfamethoxazole and Other Impurities


Pharmacopeial Identity and Regulatory Specification for Isosulfamethoxazole as Impurity F

Isosulfamethoxazole is explicitly defined and controlled as Impurity F in the European Pharmacopoeia (EP) and USP Related Compound F in the United States Pharmacopeia (USP), with a strict acceptance criterion of ≤ 0.10% in sulfamethoxazole drug substance . This threshold is not a recommendation but a regulatory requirement for batch release, providing a quantifiable benchmark that generic sulfamethoxazole cannot fulfill for impurity monitoring [1].

Impurity Profiling Pharmacopeial Compliance Quality Control

Chromatographic Resolution and Quantification of Isosulfamethoxazole in Validated HPLC Methods

A validated HPLC method for sodium sulfamethoxazole demonstrated baseline resolution of Isosulfamethoxazole (Impurity F) from the API and other related substances, with a linear calibration range of 0.4–5 μg/mL (r = 0.9999, n=5) and a limit of quantification (LOQ) of 2.0 ng [1]. This level of analytical sensitivity and specificity is not achievable with sulfamethoxazole itself, which would co-elute or lack a distinct identity for trace impurity measurement.

Analytical Method Validation HPLC Impurity Quantitation

Structural Isomerism and Physicochemical Differentiation from Sulfamethoxazole

Isosulfamethoxazole is the 3-methylisoxazol-5-yl isomer of sulfamethoxazole (which bears the 5-methylisoxazol-3-yl substitution). This regioisomerism results in a predicted LogP of 0.55 and a polar surface area of 107 Ų, compared to sulfamethoxazole's reported LogP of 0.89, reflecting a measurable difference in hydrophobicity that influences chromatographic retention and extraction behavior . No comparative antibacterial MIC data are available in peer-reviewed literature; however, its value lies in its defined chemical identity rather than unverified biological claims.

Structural Elucidation Isomer Differentiation Spectroscopic Analysis

Procurement Specifications: Defined Melting Point and Storage Requirements

Commercial Isosulfamethoxazole reference standards are supplied with a defined melting point >111°C (decomposition) and specified storage conditions of -20°C for long-term stability, with recommendations to centrifuge vials before use to maximize recovery [1]. These specifications, provided by vendors for certified impurity standards, contrast with sulfamethoxazole API which is typically stored at ambient temperature and has a melting point of 166–172°C, underscoring the distinct handling and documentation required for impurity reference materials.

Reference Standard Handling Material Specification Stability

Primary Application Scenarios for Isosulfamethoxazole in Pharmaceutical Analysis and Quality Control


HPLC Method Development and Validation for Sulfamethoxazole Impurity Profiling

Isosulfamethoxazole serves as the primary reference standard for developing and validating HPLC methods aimed at quantifying Impurity F in sulfamethoxazole drug substances and finished products. Its use ensures accurate system suitability, linearity (0.4–5 μg/mL), and sensitivity (LOQ 2.0 ng) as demonstrated in validated assays [1].

Quality Control and Batch Release Testing for ANDA Submissions

In commercial production and quality control laboratories, Isosulfamethoxazole is employed as a certified reference standard to demonstrate that the impurity F content in sulfamethoxazole API does not exceed the EP/USP limit of 0.10% . This is a critical component of ANDA submissions and ongoing stability programs.

Forced Degradation and Stability Studies of Sulfamethoxazole Formulations

Researchers utilize Isosulfamethoxazole to identify and quantify the isomeric impurity formed under stress conditions (e.g., heat, light, pH). Its distinct chromatographic retention (influenced by its lower LogP of 0.55) allows for the specific monitoring of degradation pathways that generate this isomer .

Regulatory Compliance and Pharmacopeial Traceability

Procuring Isosulfamethoxazole from suppliers that provide traceability to EP or USP reference standards is essential for laboratories seeking to meet global regulatory expectations for analytical data integrity and method validation in pharmaceutical testing [2].

Technical Documentation Hub

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